Product packaging for 1-Allylhydantoin(Cat. No.:CAS No. 3366-93-6)

1-Allylhydantoin

Cat. No.: B1289076
CAS No.: 3366-93-6
M. Wt: 140.14 g/mol
InChI Key: KPDTTZWHFZUVCL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Hydantoin (B18101) Derivatives in Chemical Science

The story of hydantoin, chemically known as imidazolidine-2,4-dione, began in 1861 when it was first isolated by Adolf von Baeyer during his research on uric acid. ajptonline.comwikipedia.org He named it by combining "hydrogenation" and "allantoin," the compound he hydrogenated to obtain it. amazonaws.com A few years later, in 1873, Friedrich Urech developed a method to synthesize 5-methylhydantoin (B32822) from an amino acid and potassium cyanate (B1221674), a foundational reaction in hydantoin synthesis. ajptonline.comwikipedia.orgresearchgate.net

Evolution of Hydantoin Chemistry Research

Since its initial discovery, research into hydantoin chemistry has expanded dramatically. thieme-connect.comthieme-connect.com Early work focused on understanding the fundamental properties and synthesis of the basic hydantoin ring. researchgate.net Over the decades, the focus has shifted towards creating a vast library of substituted hydantoins, driven by the discovery of their diverse biological activities. amazonaws.comthieme-connect.com Numerous synthetic methods have been developed, from classical named reactions like the Bucherer-Bergs and Read syntheses to modern multicomponent reactions that allow for the efficient creation of diverse hydantoin derivatives. researchgate.netsrrjournals.com The ongoing exploration of hydantoin chemistry highlights its enduring importance in the scientific community. wisdomlib.org

Role of Hydantoin Scaffold in Natural Products and Synthetic Chemistry

While the basic hydantoin ring is not commonly found in nature, its structural motif is present in some natural products, such as allantoin, which is found in urine. thieme-connect.comthieme-connect.com The true significance of the hydantoin scaffold lies in its role as a privileged structure in synthetic chemistry, particularly in the field of medicinal chemistry. srrjournals.comingentaconnect.comeurekaselect.com Its structure, featuring two hydrogen bond donors and two acceptors, along with multiple sites for substitution, makes it an ideal building block for designing molecules with specific biological targets. amazonaws.comingentaconnect.comeurekaselect.com This has led to the development of numerous clinically important drugs containing the hydantoin core, including anticonvulsants like phenytoin (B1677684) and muscle relaxants like dantrolene. wikipedia.orgamazonaws.comthieme-connect.com Furthermore, hydantoins are crucial intermediates in the industrial synthesis of amino acids, such as methionine. wikipedia.org

Overview of 1-Allylhydantoin as a Unique Hydantoin Derivative

This compound is a derivative of hydantoin where an allyl group is attached to the nitrogen atom at the 1-position of the hydantoin ring. This seemingly simple modification introduces a reactive alkene functional group, which significantly expands its synthetic potential compared to the parent hydantoin. The presence of the allyl group allows for a wide range of chemical transformations, making this compound a valuable intermediate for creating more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 3366-93-6
Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
Appearance White to Almost white powder/crystal
Melting Point 97°C
Purity >98.0%
IUPAC Name 1-prop-2-enylimidazolidine-2,4-dione
Data sourced from multiple chemical suppliers. labproinc.comsigmaaldrich.comfishersci.com

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound, as viewed through the lens of academic research. The content is structured to provide a thorough understanding of its historical context, its role as a unique hydantoin derivative, and its interdisciplinary relevance. The discussion will be confined to the scientific aspects of the compound, detailing its synthesis, chemical properties, and applications in various research fields, without delving into clinical or safety data.

Interdisciplinary Relevance of this compound Research (e.g., Medicinal Chemistry, Organic Synthesis)

The study of this compound is not confined to a single discipline but spans several areas of chemical science, demonstrating its interdisciplinary importance. thieme-connect.com

Medicinal Chemistry : The hydantoin scaffold is a well-established pharmacophore, and derivatives of this compound are of interest in drug discovery. amazonaws.comwisdomlib.orgingentaconnect.com The allyl group can be modified to introduce various functionalities, allowing for the synthesis of new compounds that can be screened for a wide range of biological activities, including as potential anticancer, anti-inflammatory, or antimicrobial agents. amazonaws.comwisdomlib.orgresearchgate.net For instance, research has explored grafting this compound onto materials to create antimicrobial surfaces. researchgate.net

Organic Synthesis : In synthetic organic chemistry, this compound serves as a versatile building block. muni.czresearchgate.net The allyl group can participate in a variety of chemical reactions, such as addition reactions, oxidative cleavage, and cycloadditions. thieme-connect.commasterorganicchemistry.com This allows chemists to use this compound as a starting material to construct more complex heterocyclic systems and other novel organic molecules. thieme-connect.com For example, it has been used in reactions with nitrile oxides to create new hydantoin-based hybrid molecules. thieme-connect.com The development of new synthetic methods and their application in creating complex molecules is a central theme in modern organic chemistry. researchgate.netbhu.ac.in

The interconnectedness of these fields is crucial for advancing scientific discovery. openaccessjournals.comopenaccessjournals.comsmu.edu Organic chemists develop the reactions and tools that medicinal chemists then use to design and synthesize new therapeutic agents. openaccessjournals.comopenaccessjournals.com this compound is a prime example of a molecule that sits (B43327) at the intersection of these disciplines, offering potential for both fundamental synthetic exploration and applied medicinal research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B1289076 1-Allylhydantoin CAS No. 3366-93-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-prop-2-enylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-8-4-5(9)7-6(8)10/h2H,1,3-4H2,(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDTTZWHFZUVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621618
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3366-93-6
Record name 1-(Prop-2-en-1-yl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3366-93-6
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Ii. Synthetic Methodologies for 1 Allylhydantoin and Its Derivatives

Classical and Contemporary Synthetic Routes to 1-Allylhydantoin

The preparation of this compound can be approached through several established and modern synthetic routes. These methods include the direct alkylation of the hydantoin (B18101) nucleus and cyclization reactions of appropriate precursors.

Alkylation and allylation reactions are fundamental methods for introducing substituents onto the hydantoin ring. The regioselectivity of these reactions, particularly at the N-1 and N-3 positions, is a key consideration in the synthesis of specifically substituted hydantoin derivatives. The hydantoin ring contains two nitrogen atoms, N-1 and N-3, both of which are susceptible to alkylation. However, the N-3 position is generally more acidic and thus more readily alkylated under basic conditions. jst.go.jpnih.govthieme-connect.com

Direct and selective alkylation at the N-1 position of the hydantoin ring without the use of protecting groups is a challenging but desirable synthetic approach. Traditionally, achieving N-1 substitution requires a multi-step process involving the protection of the more reactive N-3 position, followed by alkylation at N-1 and subsequent deprotection. thieme-connect.comthieme-connect.com However, recent studies have explored direct N-1 selective alkylation methods to streamline the synthesis.

One such approach involves the use of specific base and solvent combinations. For instance, the use of potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation of hydantoins. jst.go.jpnih.gov While the exact mechanism for this selectivity is not fully understood, the choice of solvent appears to be a critical factor. jst.go.jp For example, when allyl bromide was used as the alkylating agent with phenytoin (B1677684) in the presence of tBuOK in THF, the corresponding N-1 allylated product was obtained, albeit with lower reactivity compared to other alkyl halides. jst.go.jp

Table 1: N-1 Selective Alkylation of Phenytoin (1a) with Various Alkyl Halides

Entry Alkyl Halide Product Yield (%)
1 Methyl Iodide N-1-methylphenytoin Good
2 Benzyl (B1604629) Bromide N-1-benzylphenytoin (4c) 53
3 Allyl Bromide N-1-allylphenytoin (4d) 32

Data sourced from a study on direct N-1 selective alkylation of hydantoins. jst.go.jp

In the allylation of the hydantoin ring, an acid acceptor is typically employed to neutralize the hydrogen halide formed during the reaction. google.com A common choice for this purpose is calcined potassium carbonate. google.comalfa-chemistry.com The selection of the solvent is also crucial and can significantly influence the outcome of the reaction.

For the preparation of 1-allyl-3-methylhydantoin, this compound is treated with methyl iodide in the presence of powdered potassium carbonate in dry acetone. google.com The mixture is refluxed to drive the reaction to completion. google.com After the reaction, the inorganic salts are filtered off, and the product is isolated from the filtrate. google.com

The choice of solvent can also direct the regioselectivity of alkylation. For instance, in the alkylation of indolines, a related heterocyclic system, polar protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to favor N-alkylation, while less polar solvents like toluene (B28343) promote C-alkylation. organic-chemistry.org While this specific example does not involve hydantoins, it highlights the significant role that solvents can play in determining the site of alkylation in heterocyclic compounds.

Table 2: Synthesis of 1-Allyl-3-methylhydantoin

Reactant 1 Reactant 2 Base Solvent Product
This compound Methyl Iodide Potassium Carbonate Dry Acetone 1-Allyl-3-methylhydantoin

This table summarizes the reagents used in a typical N-3 alkylation of this compound. google.com

An alternative to the functionalization of a pre-existing hydantoin ring is the construction of the ring itself from acyclic precursors. This approach allows for the introduction of the allyl group at the desired position before the ring is formed.

This compound can be synthesized through the acid-catalyzed cyclization of 3-allylhydantoic acid. google.com This process typically involves heating the 3-allylhydantoic acid in the presence of a mineral acid, such as concentrated hydrochloric acid. google.com The reaction is generally carried out at elevated temperatures, for example, around 90°C. google.com Following the cyclization, the water is removed, and the resulting this compound can be purified by recrystallization from a suitable solvent like n-butanol. google.com The precursor, 3-allylhydantoic acid, can be prepared by reacting N-allylglycine with potassium cyanate (B1221674) in an aqueous solution, followed by acidification. google.com

Another cyclization route to this compound involves the reaction of ethyl N-allylglycinate with nitrourea. google.com In this method, the reactants are dissolved in ethanol (B145695) and allowed to stand, during which they react to form an intermediate, ethyl 3-allylhydantoate. google.com This intermediate is then subjected to acidic hydrolysis and cyclization by heating with hydrochloric acid. google.com After removing water and excess acid, the crude this compound is obtained and can be purified by recrystallization from n-butanol. google.com

Table 3: Comparison of Cyclization Routes to this compound

Starting Materials Key Intermediate Reaction Conditions Product
3-Allylhydantoic Acid - Concentrated HCl, ~90°C This compound
Ethyl N-allylglycinate, Nitrourea Ethyl 3-allylhydantoate 1. Ethanol, room temp. 2. HCl, heat This compound

This table outlines two distinct cyclization pathways for the synthesis of this compound. google.com

Cyclization Reactions Leading to this compound

From Allylhydantoic Acid Precursors

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives based on the this compound scaffold involves a variety of advanced organic chemistry techniques. These methods allow for precise modifications at multiple positions on the molecule, enabling the generation of extensive compound libraries for further research and application.

Regioselective Functionalization at Hydantoin Ring Positions (N-1, N-3, C-5)

The hydantoin ring possesses three primary sites for functionalization: the two nitrogen atoms at positions 1 and 3, and the carbon atom at position 5. Achieving regioselectivity—the ability to selectively functionalize one of these sites over the others—is a key challenge and a focal point of synthetic efforts. nih.govbeilstein-journals.org

Alkylation and arylation reactions on the hydantoin nitrogens are well-documented. beilstein-journals.org The N-3 position is generally more acidic and thus more readily alkylated under standard basic conditions. jst.go.jp For instance, treating a hydantoin with an alkyl halide in the presence of a weak base like potassium carbonate typically results in the N-3 substituted product. jst.go.jp In contrast, selective alkylation at the N-1 position of an unprotected hydantoin is more challenging and often requires specific reaction conditions. jst.go.jp Traditional methods to achieve N-1 substitution often involve a multi-step process: (i) protection of the more reactive N-3 position, (ii) alkylation at N-1, and (iii) subsequent removal of the protecting group. thieme-connect.de

However, recent advancements have led to methods for direct N-1 selective alkylation. A study found that using potent potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in tetrahydrofuran (THF) as a solvent, facilitates the direct N-1 methylation of phenytoin in good yield. jst.go.jp This N-1 selectivity was also observed, albeit with lower reactivity, when using allyl bromide as the alkylating agent. jst.go.jp

Table 1: Conditions for Regioselective Alkylation of Phenytoin (a 5,5-disubstituted hydantoin)

Target PositionReagents and ConditionsOutcomeReference
N-3CH₃I, K₂CO₃N-3 monomethylated product is formed. jst.go.jp
N-1CH₃I, tBuOK, THFN-1 monomethylated product is the major product. jst.go.jp
N-1Allyl bromide, tBuOK, THFN-1 allylated product obtained with lower reactivity. jst.go.jp

Furthermore, copper-catalyzed methods have been developed for the regioselective N-3 arylation of hydantoins using diaryliodonium salts. acs.org These reactions proceed under mild conditions and are tolerant of various functional groups. The regioselectivity is notably influenced by substitution at the C-5 position; 5,5-disubstituted hydantoins are arylated exclusively at the N-3 position, whereas removing C-5 substituents can lead to competing N-1 arylation. acs.org

Functionalization at the C-5 position is typically achieved by starting the synthesis with a substituted α-amino acid. However, the substituents at C-5 can also influence the reactivity and regioselectivity of subsequent reactions. For example, the presence of a 5,5-dimethyl group has been shown to direct thionation reactions preferentially to the C-4 carbonyl position. beilstein-journals.org

Introduction of Diverse Chemical Moieties via the Allyl Group

The allyl group (–CH₂–CH=CH₂) at the N-1 position of this compound is not merely a substituent but a versatile synthetic handle for introducing further chemical diversity. wikipedia.org The double bond within the allyl group is amenable to a wide range of chemical transformations, allowing for the attachment of various functional moieties. wikipedia.org

While the primary focus of this section is the allyl group, it is important to note that diversity at the C-5 position is crucial for creating a wide array of derivatives. The substituents at C-5 are typically introduced during the initial synthesis of the hydantoin ring, often by using different α-amino acids as starting materials. Post-synthesis modification at C-5, particularly for chain elongation, can be achieved through reactions involving the C-5 methine proton if it is present and acidic enough to be removed, creating a nucleophilic center for subsequent alkylation.

The concept of hybrid molecules involves covalently linking two or more distinct pharmacophoric units to create a single chemical entity with potentially enhanced or novel biological activities. thieme-connect.denih.govmdpi.comnih.gov The this compound scaffold is an attractive component for such hybrids.

A notable example involves the reaction of this compound with various nitrile oxides. thieme-connect.de This reaction proceeds via a 1,3-dipolar cycloaddition across the allyl group's double bond, leading to the formation of isoxazoline-containing hybrid molecules. The process is efficient, occurring over 10–20 minutes at room temperature in dichloromethane (B109758) (CH₂Cl₂), and provides the desired hybrid products in very good yields. thieme-connect.de This strategy demonstrates the utility of the allyl group as a key reactive site for building complex molecular architectures. Another example includes the grafting of this compound onto polyhydroxybutyrate (B1163853) (PHB), highlighting its use in materials science. windows.net

Table 2: Synthesis of Hybrid Molecules from this compound

Reactant 1Reactant 2Reaction TypeOutcomeReference
This compoundNitrile Oxides1,3-Dipolar CycloadditionFormation of isoxazoline-hydantoin hybrid molecules in very good yields. thieme-connect.de
This compoundPolyhydroxybutyrate (PHB)Grafting ReactionCreation of a modified biopolymer. windows.net
Chain Elongation and Modification of the Acyclic Chain at C-5

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. liverpool.ac.ukrroij.comhansrajcollege.ac.in These principles include preventing waste, maximizing atom economy, using safer solvents, increasing energy efficiency, using renewable feedstocks, and employing catalysis. hansrajcollege.ac.inpurkh.com Applying these concepts to the synthesis of this compound and its derivatives is essential for developing more sustainable and environmentally benign manufacturing processes.

In the context of this compound derivatives, the synthesis of N-1 substituted hydantoins is a prime example. As previously mentioned, traditional syntheses often require the protection of the N-3 position to achieve selective N-1 alkylation. thieme-connect.de The development of direct, regioselective N-1 alkylation methods, such as those using specific potassium bases, represents a significant green advancement. jst.go.jp By circumventing the need for protection/deprotection steps, these methods lead to a more efficient and less wasteful synthesis, aligning with the core principles of green chemistry. acs.orgnih.gov

Application of Catalysis and Energy Efficiency in Synthetic Protocols

A significant advancement in energy efficiency is the use of microwave irradiation, which can dramatically accelerate organic reactions. tubitak.gov.trresearchgate.net For the synthesis of 5,5-disubstituted hydantoins, microwave-assisted procedures have been shown to reduce reaction times from hours to as little as 2-13 minutes, while also providing high yields. researchgate.net This rapid heating method is a hallmark of energy-efficient synthesis. tubitak.gov.tr In one notable solvent-free approach, 1,5-disubstituted hydantoins were synthesized via microwave-promoted condensation of arylglyoxals and phenylurea with yields between 81-95% in just 2.5 to 3.5 minutes. thieme-connect.comorganic-chemistry.org This method's efficiency is further enhanced by the use of polyphosphoric ester (PPE) as a reaction mediator. thieme-connect.comorganic-chemistry.org

Catalysis plays a crucial role in these modern synthetic protocols. Heteropolyacids, such as H₆P₂W₁₈O₆₂-18H₂O, have been employed as green and reusable catalysts for the one-pot synthesis of pyrimidin-ones under solvent-free conditions, a reaction type analogous to hydantoin synthesis. sciopen.com In aqueous media, the synthesis of hydantoin derivatives can be effectively catalyzed by a combination of amino acids (or their salts) and inorganic alkali compounds, leading to high yields in relatively short reaction times. google.com For instance, reacting hydantoin with benzaldehyde (B42025) in water at 80°C for 2 hours, using alanine (B10760859) and sodium hydroxide (B78521) as catalysts, resulted in a 92.6% yield of 5-benzylidene hydantoin. google.com Another approach utilizes Etidronic acid (HEDP) as a "green catalyst" for the synthesis of hydantoins in water. researchgate.net The development of solid acid catalysts, such as those used for sorbent regeneration in CO2 capture, demonstrates a broader trend towards creating energy-efficient catalytic systems that could be adapted for hydantoin synthesis. rsc.org

The synergy between catalysis and energy-efficient techniques like microwave heating provides a powerful tool for the synthesis of hydantoin derivatives. researchgate.netthieme-connect.com A microwave-assisted, one-pot synthesis of 5-monosubstituted hydantoins from L-amino acids in water exemplifies this, offering a rapid, scalable, and environmentally benign protocol that avoids traditional column chromatography. beilstein-journals.org

Table 1: Research Findings on Energy-Efficient Microwave Synthesis of Hydantoin Derivatives

Product ClassStarting MaterialsCatalyst/MediatorConditionsReaction TimeYield (%)Reference
1,5-Disubstituted HydantoinsArylglyoxals, PhenylureaPolyphosphoric Ester (PPE)Solvent-free, Microwave2.5–3.5 min81–95% thieme-connect.com, organic-chemistry.org
5,5-Disubstituted HydantoinsKetone derivatives, KCN, (NH₄)₂CO₃None specifiedEtOH/H₂O, Microwave2–13 minHigh researchgate.net
Hydantoin DerivativesCyanohydrin derivatives, (NH₄)₂CO₃None specifiedSolvent-free, Microwave2–5 min60–80% tubitak.gov.tr
5-Monosubstituted HydantoinsL-Amino acids, KOCNNone specifiedWater, Microwave< 2 hours34–89% beilstein-journals.org
Solvent-Free Reactions and Aqueous Medium Syntheses

In line with green chemistry principles, significant efforts have been directed towards developing synthetic routes for hydantoins that eliminate or replace hazardous organic solvents. thieme-connect.comeurekaselect.com Methodologies employing solvent-free conditions or benign aqueous media are at the forefront of this research. thieme-connect.comgoogle.com

Solvent-Free Reactions

Solvent-free synthesis, often coupled with microwave irradiation, offers a clean, rapid, and efficient alternative to traditional methods. eurekaselect.comcem.com These reactions can be performed with neat reagents or by adsorbing reagents onto mineral supports like alumina (B75360) or silica (B1680970) gel. cem.com A prominent example is the microwave-assisted, solvent-free condensation of arylglyoxals with phenylurea or phenylthiourea (B91264) to produce 1,5-disubstituted hydantoins and thiohydantoins. thieme-connect.comorganic-chemistry.orgthieme-connect.com Using polyphosphoric ester (PPE) as a mediator, this method provides excellent yields (81-95%) in exceptionally short reaction times (2.5-3.5 minutes) and simplifies the workup procedure to a treatment with ice-cold water. thieme-connect.comorganic-chemistry.org

Another approach involves the reaction of cyanohydrin derivatives with ammonium (B1175870) carbonate, which, when ground together and irradiated in a microwave oven without solvent, yield 5,5-disubstituted hydantoins in 2-5 minutes. tubitak.gov.tr Mechanochemistry, utilizing techniques like ball milling, is also an emerging solvent-free method for producing molecules of pharmaceutical importance and represents a promising avenue for hydantoin synthesis. rsc.org These solvent-less strategies not only prevent pollution associated with volatile organic compounds but can also lead to higher product yields and process speeds. thieme-connect.comrsc.org

Table 2: Research Findings on Solvent-Free Synthesis of Hydantoin Derivatives

Product ClassStarting MaterialsCatalyst/MediatorMethodReaction TimeYield (%)Reference
1,5-Disubstituted Hydantoins/ThiohydantoinsArylglyoxals, Phenylurea/ThioureaPolyphosphoric Ester (PPE)Microwave2.5–3.5 min81–95% thieme-connect.com, thieme-connect.com, organic-chemistry.org
5,5-Disubstituted HydantoinsCyanohydrin derivatives, (NH₄)₂CO₃NoneMicrowave2–5 min60–80% tubitak.gov.tr
4,6-Diarylpyrimidin-2(1H)-onesBenzaldehyde, Acetophenone, Urea (B33335)H₆P₂W₁₈O₆₂-18H₂OThermal (120 °C)30 min92% sciopen.com
PeptidesAmino AcidsNoneBall Milling60 min87% nih.gov
*Analogous or related solvent-free synthesis methods demonstrating the potential of the technique.

Aqueous Medium Syntheses

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several effective methods for synthesizing hydantoin derivatives in aqueous media have been developed. google.comresearchgate.net A patented industrial process describes the reaction of hydantoin with various carbonyl compounds in water, catalyzed by amino acids and an inorganic alkali like sodium hydroxide, to produce hydantoin derivatives in high yields (84-92%). google.com

Another efficient method involves the synthesis of hydantoins and thiohydantoins in water at room temperature from urea (or its derivatives) and aldehydes in the presence of phosphoric anhydride. researchgate.net This reaction is rapid, taking only 10 minutes with an equimolar amount of the catalyst. researchgate.net More recently, a sequential, one-pot, microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids was developed entirely in water. beilstein-journals.org This protocol is notable for its broad functional group tolerance and for being free of column chromatography, which enhances its scalability and environmental friendliness. beilstein-journals.org The use of water as a solvent not only improves the safety profile of the synthesis but also often simplifies product isolation, as many hydantoin derivatives exhibit limited water solubility and can be isolated via precipitation or simple extraction. google.combeilstein-journals.org

Table 3: Research Findings on Aqueous Medium Synthesis of Hydantoin Derivatives

Product ClassStarting MaterialsCatalyst/ReagentConditionsYield (%)Reference
5-Benzylidene HydantoinHydantoin, BenzaldehydeAlanine, NaOHWater, 80°C, 2h92.6% google.com
5-p-Hydroxybenzylidene HydantoinHydantoin, p-HydroxybenzaldehydeGlycine (B1666218), NaOHWater, 80°C, 2h91.2% google.com
Hydantoins/ThiohydantoinsUrea/Thiourea, AldehydesPhosphoric AnhydrideWater, Room Temp, 10 minNot specified researchgate.net
5-Monosubstituted HydantoinsL-Amino acids, KOCNNone specifiedWater, Microwave, < 2h34–89% beilstein-journals.org

Iii. Chemical Transformations and Reaction Mechanisms of 1 Allylhydantoin

Reactivity of the Allyl Moiety in 1-Allylhydantoin

The carbon-carbon double bond in the allyl group (CH₂=CH-CH₂-) is an electron-rich site, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

The allyl group of this compound readily participates in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. mdpi.comnih.gov A notable example is the reaction with nitrile oxides, which are generated in situ. thieme-connect.comthieme-connect.com This reaction proceeds by a concerted mechanism where the 1,3-dipole (nitrile oxide) reacts across the double bond of the dipolarophile (the allyl group) to form a new ring system. youtube.comlibretexts.org

Research has shown that this compound reacts with various nitrile oxides in dichloromethane (B109758) (CH₂Cl₂) at room temperature. thieme-connect.comthieme-connect.com The reaction is typically rapid, completing in 10–20 minutes, and results in very good yields of the corresponding 1-((isoxazolin-5-yl)methyl)imidazolidine-2,4-dione products. thieme-connect.comthieme-connect.com The regioselectivity of these cycloadditions can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the alkene and the lowest unoccupied molecular orbital (LUMO) of the nitrile oxide is dominant. mdpi.com

Table 1: Cycloaddition of this compound with Nitrile Oxides
ReactantReagentSolventTimeYieldReference
This compoundVarious Nitrile OxidesCH₂Cl₂10–20 minutesVery Good thieme-connect.comthieme-connect.com

The double bond of the allyl group can be cleaved under strongly oxidizing conditions. youtube.comfiveable.me This reaction breaks both the sigma and pi bonds of the C=C double bond, typically replacing them with carbon-oxygen bonds to form aldehydes, ketones, or carboxylic acids. youtube.comorganic-chemistry.org Common reagents for oxidative cleavage include ozone (O₃), often followed by a workup step, or potassium permanganate (B83412) (KMnO₄). youtube.comlibretexts.org

In a related synthetic pathway, the ozonolysis of 1-N-benzyloxy-5-allylhydantoin, followed by reduction with sodium borohydride (B1222165) (NaBH₄), results in the formation of the corresponding alcohol, demonstrating the cleavage and functionalization of the terminal allyl group. cdnsciencepub.com Depending on the workup conditions after ozonolysis, the reaction can yield different products. An oxidative workup (e.g., with hydrogen peroxide) would lead to a carboxylic acid, while a reductive workup (e.g., with zinc) would yield an aldehyde. youtube.com

The allyl moiety of this compound can be involved in organometallic reactions. For instance, the reaction of allylhydantoins with mercuric acetate (B1210297) in a hydroxylic solvent like water or methanol (B129727) leads to the formation of mercurated products. google.com This oxymercuration reaction involves the electrophilic addition of the mercury(II) species across the double bond. google.com

Furthermore, organometallic allylation reactions in aqueous solutions have been utilized as a key step in the synthesis of hydantoin-based analogs. cdnsciencepub.com For example, the synthesis of 1-N-benzyloxy-5-allylhydantoin serves as a crucial intermediate for further transformations. cdnsciencepub.com These reactions highlight the utility of organometallic reagents in forming new carbon-carbon bonds under specific conditions. libretexts.org

Oxidative Cleavage and Dehydrogenation Reactions

Reactivity of the Hydantoin (B18101) Ring in this compound Systems

The hydantoin ring itself is a chemically reactive system, with multiple sites available for functionalization by both nucleophiles and electrophiles. thieme-connect.comthieme-connect.com The presence of two carbonyl groups and two nitrogen atoms within the five-membered ring dictates its chemical behavior.

The hydantoin ring contains two amide-like nitrogen atoms, N-1 and N-3. Due to the electron-withdrawing effect of the two adjacent carbonyl groups, the proton on the N-3 position is significantly more acidic (pKa ≈ 9) than the proton on the N-1 position. thieme-connect.comthieme-connect.com Consequently, nucleophilic substitution reactions, such as alkylation with alkyl halides, preferentially occur at the N-3 position under basic conditions (e.g., using potassium carbonate). thieme-connect.comthieme-connect.com Alkylation at the N-1 position typically requires stronger conditions or a protection-deprotection strategy. thieme-connect.comthieme-connect.com For instance, 3-allylhydantoins can be prepared by reacting the corresponding hydantoin with an allyl halide in the presence of an acid acceptor. google.com

The carbonyl groups within the ring are electrophilic centers and can be attacked by nucleophiles, which can lead to ring-opening reactions (see section 3.2.2). thieme-connect.comthieme-connect.com The C-5 position can also exhibit reactivity, behaving like a reactive methylene (B1212753) group, and can participate in base-catalyzed condensation reactions with aldehydes. thieme-connect.com

The amide bonds within the hydantoin ring can be broken through hydrolysis, leading to ring cleavage. thieme-connect.com This process is generally carried out under harsh conditions, such as heating at high temperatures for extended periods. thieme-connect.com

Table 2: Conditions for Hydantoin Ring Hydrolysis
ConditionReagentsTemperatureProductReference
Strongly BasicAqueous NaOH or Ba(OH)₂Highα-Amino acid (via ureido acid) thieme-connect.com
Alkaline SaponificationNaOH and CaO/Ca(OH)₂110–180 °Cα-Aminocarboxylic acid salt google.com
AcidicHalo acids (e.g., aq. HCl)Highα-Amino acid thieme-connect.com

The final product of the complete hydrolysis of a hydantoin is an α-amino acid, which is formed via an intermediate ureido acid. thieme-connect.com In addition to chemical hydrolysis, photochemical cleavage of the hydantoin ring has also been observed, indicating another pathway for ring degradation under specific energy inputs. thieme-connect.comthieme-connect.com

Rearrangement Reactions (e.g., Wittig Rearrangements if applicable to related allyl-ethers)

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is restructured through the migration of an atom or group. wiley-vch.de While specific rearrangement reactions documented for this compound itself are not extensively reported in the available literature, the chemical principles governing rearrangements of analogous N-allyl and O-allyl ether systems, such as the Wittig rearrangement, are applicable.

The Wittig rearrangement involves the base-promoted transformation of ethers into alcohols. organic-chemistry.org For substrates containing an allyl group, two primary pathways exist: the thieme-connect.commdpi.com-Wittig rearrangement and the thieme-connect.comresearchgate.net-Wittig rearrangement. organic-chemistry.org

The thieme-connect.commdpi.com-Wittig Rearrangement is a thermally allowed, concerted pericyclic reaction classified as a thieme-connect.commdpi.com-sigmatropic shift. organic-chemistry.org It proceeds through a highly ordered, five-membered cyclic transition state involving six electrons. organic-chemistry.org This reaction is synthetically valuable as it allows for the formation of homoallylic alcohols with a high degree of regio- and stereocontrol. researchgate.netorganic-chemistry.org Key features include the allylic transposition of the heteroatom and the potential for efficient chirality transfer. researchgate.netorganic-chemistry.org In the context of this compound, a hypothetical thieme-connect.commdpi.com-rearrangement would involve deprotonation at the carbon adjacent to the N-1 nitrogen, followed by the sigmatropic shift. The reaction rate is influenced by the stability of the carbanion formed; less stable carbanions tend to rearrange more rapidly. organic-chemistry.org

The thieme-connect.comresearchgate.net-Wittig Rearrangement is another base-promoted pathway that competes with the thieme-connect.commdpi.com-shift. organic-chemistry.orgorganic-chemistry.org This process is generally less synthetically desirable and is often considered a source of side products. organic-chemistry.org The mechanism is understood to proceed through a non-concerted, radical dissociation-recombination pathway, involving the formation of a radical-ketyl radical pair intermediate within a solvent cage. organic-chemistry.org To favor the more synthetically useful thieme-connect.commdpi.com-rearrangement, reactions are typically conducted at very low temperatures to minimize the formation of the thieme-connect.comresearchgate.net-product. organic-chemistry.orgorganic-chemistry.org

The applicability of these rearrangements to nitrogen-containing heterocyclic systems has been demonstrated, suggesting their potential relevance to this compound chemistry. mdpi.comresearchgate.net For instance, enantioselective thieme-connect.commdpi.com-Wittig rearrangements have been accomplished with allyl benzyl (B1604629) ethers in the presence of chiral ligands, yielding products with excellent diastereo- and enantioselectivities. researchgate.net

Rearrangement TypeMechanism TypeKey Intermediate/Transition StateTypical ConditionsStereochemical OutcomeRef.
thieme-connect.commdpi.com-Wittig RearrangementPericyclic ( thieme-connect.commdpi.com-Sigmatropic Shift)Five-membered cyclic transition stateStrong base, low temperatureHigh stereocontrol, chirality transfer, specific olefin geometry organic-chemistry.org
thieme-connect.comresearchgate.net-Wittig RearrangementRadical Dissociation-RecombinationRadical-ketyl pairStrong base, higher temperaturesRetention at migrating C, inversion at carbanionic C organic-chemistry.org

Mechanistic Investigations of this compound Reactions

Detailed Reaction Mechanisms (e.g., SN1, SN2, Elimination, Pericyclic Reactions)

The reactivity of this compound is dictated by the functional groups present: the hydantoin ring and the N-1 allyl substituent. The reaction mechanisms applicable to this compound are diverse, encompassing pericyclic reactions, nucleophilic substitutions, and eliminations.

Pericyclic Reactions: A documented reaction of this compound involves a 1,3-dipolar cycloaddition, which is a type of pericyclic reaction. thieme-connect.comthieme-connect.com In one study, an exothermic reaction was sufficient to trigger the cycloaddition of a nitrile oxide, formed in situ, to the double bond of the allyl group of this compound. thieme-connect.comthieme-connect.com This concerted reaction leads to the formation of hydantoin-isoxazoline hybrids, where a new five-membered heterocyclic ring is fused to the allyl side chain. thieme-connect.com

Nucleophilic Substitution Reactions: The allyl group's terminal carbon is susceptible to nucleophilic substitution, which can proceed via SN1 or SN2 mechanisms, depending on the substrate structure, leaving group, nucleophile, and solvent. saskoer.ca

SN2 Mechanism: A second-order nucleophilic substitution (SN2) involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This concerted mechanism proceeds through a single, high-energy trigonal bipyramidal transition state. numberanalytics.com For reactions at the allyl group of a this compound derivative, an SN2 pathway would be favored if the substrate is a primary halide (e.g., 1-allyl-3-(3-chloropropyl)hydantoin) and a strong nucleophile is used. saskoer.ca

SN1 Mechanism: A first-order nucleophilic substitution (SN1) is a stepwise mechanism. chemistrysteps.com It begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. chemistrysteps.com This is followed by a rapid attack of the nucleophile on the carbocation. chemistrysteps.com This pathway is favored for tertiary substrates and can occur with secondary substrates, particularly in the presence of polar protic solvents that can stabilize the carbocation intermediate. saskoer.ca The formation of a resonance-stabilized allylic carbocation from a this compound derivative could facilitate an SN1 reaction.

Elimination Reactions: Elimination reactions, which result in the formation of a double bond, are often in competition with substitution reactions. masterorganicchemistry.com Depending on the reaction conditions and the structure of the substrate, they can follow E1 or E2 pathways. For a derivative of this compound, such as one bearing a leaving group on the propyl chain, treatment with a base could induce elimination to form a diene system.

Role of Intermediates and Transition States

The outcome and rate of chemical reactions involving this compound are governed by the energies of the intermediates and transition states along the reaction pathway. numberanalytics.comlibretexts.org A transition state is a transient, high-energy configuration at the peak of the energy barrier between reactants and products, while an intermediate is a metastable species that exists in a local energy minimum along the reaction coordinate. britannica.comyoutube.com

In Rearrangement Reactions:

thieme-connect.commdpi.com-Wittig Rearrangement: The key to this reaction's high stereoselectivity is its concerted nature, proceeding through a well-defined, envelope-like five-membered cyclic transition state. organic-chemistry.org The geometry of this transition state dictates the stereochemistry of the final product.

thieme-connect.comresearchgate.net-Wittig Rearrangement: In contrast, this rearrangement involves discrete chemical intermediates. organic-chemistry.org The mechanism proceeds via a lithiated species that fragments into a ketyl radical and a carbon radical, which then recombine to form the product. organic-chemistry.org The fleeting existence of these radical intermediates within the solvent cage influences the reaction's stereochemical outcome. organic-chemistry.org

In Substitution Reactions:

SN1 Reactions: The hallmark of the SN1 mechanism is the formation of a carbocation intermediate. chemistrysteps.com For an allylic substrate derived from this compound, this would be a resonance-stabilized allylic cation. The stability of this intermediate is crucial, as its formation is the rate-determining step. chemistrysteps.com The geometry of the transition state leading to this carbocation resembles the carbocation itself.

SN2 Reactions: The SN2 mechanism avoids intermediates, instead passing through a single transition state. numberanalytics.com This transition state features a pentacoordinate carbon atom with a trigonal bipyramidal geometry, where the incoming nucleophile and the departing leaving group are in apical positions. numberanalytics.com The energy of this crowded transition state is highly sensitive to steric hindrance.

In Pericyclic Reactions: The 1,3-dipolar cycloaddition of a nitrile oxide to the allyl group of this compound is a concerted pericyclic reaction. thieme-connect.comthieme-connect.com Such reactions proceed through a cyclic transition state where bond formation and breaking occur simultaneously, without the formation of any intermediates. mdpi.com Computational DFT studies on similar systems have been used to model the geometry and energy of these transition states to explain reaction outcomes. mdpi.comnih.gov

Reaction TypeKey Intermediate(s)Transition State CharacteristicsRef.
SN1Carbocation (e.g., allylic cation)High-energy, resembles carbocation, leads to rate-determining step chemistrysteps.comlibretexts.org
SN2NoneSingle, pentacoordinate, trigonal bipyramidal geometry numberanalytics.com
thieme-connect.commdpi.com-Wittig RearrangementNoneConcerted, five-membered cyclic geometry organic-chemistry.org
thieme-connect.comresearchgate.net-Wittig RearrangementRadical-ketyl pairLeads to formation of radical pair organic-chemistry.org
1,3-Dipolar CycloadditionNoneConcerted, cyclic geometry mdpi.com

Stereochemical Outcomes and Control in Reactions of this compound Derivatives

The stereochemical course of reactions involving this compound and its derivatives is a critical aspect, particularly when chiral centers are present or created. The predictable control of stereochemistry is essential for the synthesis of specific, biologically active stereoisomers. researchgate.net

In Rearrangement Reactions: The thieme-connect.commdpi.com-Wittig rearrangement is renowned for its high degree of stereocontrol. researchgate.net It can exhibit excellent diastereoselection and a complete transfer of chirality from the reactant to the product. researchgate.net The geometry of the double bond in the allyl group ((E)- or (Z)-) can significantly influence the diastereomeric ratio of the products, a feature that is rationalized by analyzing the steric interactions in the chair-like and boat-like transition states. researchgate.netrsc.org In contrast, the thieme-connect.comresearchgate.net-Wittig rearrangement proceeds with retention of configuration at the migrating carbon center and inversion at the carbanionic center. organic-chemistry.org

In Substitution Reactions: The stereochemical outcome of nucleophilic substitution provides a clear mechanistic diagnostic:

SN1 reactions proceed through a planar (or near-planar) achiral carbocation intermediate. chemistrysteps.com Consequently, if the reaction occurs at a stereocenter, the nucleophile can attack from either face, leading to a racemic or near-racemic mixture of products. chemistrysteps.com

SN2 reactions are stereospecific and proceed with a complete inversion of configuration at the electrophilic carbon center, often referred to as a Walden inversion. saskoer.ca This is a direct consequence of the backside attack of the nucleophile relative to the leaving group. youtube.com

Stereoisomerism in Hydantoins: The synthesis of hydantoins can be designed to be stereoselective. For example, enantiomerically pure 3,5-disubstituted hydantoins have been prepared by the cyclization of optically pure α-amino amides. mdpi.com However, the choice of reagents is critical, as some conditions can lead to racemization of the stereogenic center. mdpi.com The existence of all four possible stereoisomers for a derivative like 5-Bromo-2'-hydroxy-5'-isopropyl-1'-allylhydantoin highlights the complexity and importance of stereochemistry in this class of compounds. mdpi-res.com Studies on related cyclic ethers have also shown that stereoconvergence is possible, where different diastereomers of a starting material react to form the same product mixture, challenging simple models and suggesting the involvement of common intermediates. acs.org

Reaction MechanismTypical Stereochemical OutcomeControlling FactorsRef.
SN1RacemizationFormation of a planar carbocation intermediate chemistrysteps.com
SN2Inversion of configurationConcerted backside attack of the nucleophile saskoer.ca
thieme-connect.commdpi.com-Wittig RearrangementHigh diastereoselectivity and chirality transferSubstrate geometry (E/Z), cyclic transition state researchgate.netrsc.org

Iv. Advanced Spectroscopic and Computational Analysis of 1 Allylhydantoin Systems

Spectroscopic Characterization Techniques (Excluding Basic Identification Data)

Advanced spectroscopic methods are indispensable for the detailed structural elucidation of 1-allylhydantoin systems, offering information that is not accessible through routine one-dimensional NMR or standard IR spectroscopy.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex hydantoin (B18101) derivatives. nih.govbas.bg Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to establish connectivity between atoms, which is crucial for identifying isomeric products that may have very similar one-dimensional spectra. nih.govjst.go.jp For instance, in the structural verification of substituted fluorenylspirohydantoins, 2D-NMR was essential for the complete assignment of all ¹H and ¹³C chemical shifts. bas.bg The complexity of the proton spectra of some hydantoin derivatives, often due to significant signal overlap, can be resolved using these multi-dimensional techniques. nih.gov

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound systems in the solid phase. This is particularly useful for studying immobilized cyclic ureas, where the interaction with a solid support like silica (B1680970) can be investigated. acs.org For example, solid-state ¹³C and ²⁹Si NMR have been used to confirm the structure of silica-immobilized cyclic urea (B33335) catalysts, revealing chemical shift values close to their solution-state precursors and confirming the nature of the linkage to the silica surface. acs.org These studies can also provide insights into the intermolecular interactions and packing in the crystalline state.

Table 1: Advanced NMR Techniques for Hydantoin Analysis
TechniqueApplicationInformation ObtainedExample
2D-NMR (COSY, HSQC, HMBC)Structural elucidation of complex hydantoin derivatives in solution. nih.govbas.bgjst.go.jpHomonuclear and heteronuclear correlations, connectivity between atoms, unambiguous signal assignment. nih.govbas.bgjst.go.jpComplete assignment of ¹H and ¹³C signals in substituted fluorenylspirohydantoins. bas.bg
Solid-State NMR (ssNMR)Structural characterization of hydantoins in the solid phase and on solid supports. acs.orgInformation on molecular structure, intermolecular interactions, and dynamics in the solid state. acs.orgConfirmation of the structure of silica-immobilized cyclic urea catalysts. acs.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives, which in turn helps in elucidating their structure and reaction pathways. currenta.denih.gov High-resolution mass spectrometry (HRMS) allows for the determination of accurate mass and elemental composition, aiding in the confirmation of molecular formulas. currenta.de

The fragmentation of the hydantoin ring often occurs through characteristic pathways. For many hydantoin derivatives, a common breakdown mechanism involves an initial fission at the C-4 position, leading to the loss of carbon monoxide and an isocyanate molecule. softbeam.net The specific fragmentation patterns can be influenced by the nature of the substituents on the hydantoin ring. softbeam.nettandfonline.com For example, in N-aryl-hydroxybicyclohydantoins, positive electrospray ionization (ESI) followed by collision-induced dissociation (CID) results in characteristic product ions from the cleavage of the hydantoin structure, providing information about both the core nucleus and the aryl substituent. nih.gov Tandem mass spectrometry (MS/MS) experiments are particularly useful for proposing dissociation pathways and identifying characteristic product ions, which is valuable for the identification of these compounds and their metabolites. nih.govmdpi.com

For chiral this compound derivatives, which possess one or more stereocenters, determining the absolute configuration is essential. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful methods for this purpose, especially when single-crystal X-ray diffraction is not feasible. semanticscholar.orgmdpi.commdpi.com

The absolute configuration of enantiomers can be assigned by comparing the experimentally measured ECD and VCD spectra with those calculated using quantum chemical methods, such as density functional theory (DFT). semanticscholar.orgmdpi.com This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of the four enantiomers of a 3,5-disubstituted allyl hydantoin. semanticscholar.orgmdpi.com The use of multiple chiroptical techniques, like ECD and VCD, provides a more reliable assignment of the absolute configuration, particularly for conformationally flexible molecules. mdpi.comresearchgate.net The sensitivity of these techniques to the three-dimensional structure of a molecule makes them invaluable for stereochemical analysis. gaussian.comaps.org

Mass Spectrometry for Elucidating Reaction Pathways and Complex Derivatives

Computational Chemistry and Modeling of this compound

Computational chemistry provides theoretical insights into the properties and behavior of this compound systems, complementing experimental data and aiding in the interpretation of spectroscopic results and the prediction of biological activity.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used to investigate the electronic structure, optimized geometry, and reactivity of hydantoin derivatives. ijirset.comresearchgate.nettandfonline.com These calculations can provide valuable information on parameters such as bond lengths, bond angles, dihedral angles, and charge distribution. ijirset.comiucr.org

DFT calculations are instrumental in predicting spectroscopic properties. For instance, calculated vibrational frequencies can be compared with experimental FT-IR spectra to aid in vibrational mode assignment. tandfonline.com Furthermore, time-dependent DFT (TD-DFT) is employed to calculate theoretical ECD and VCD spectra, which are then compared with experimental data for the assignment of absolute configuration. semanticscholar.orgmdpi.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, calculated using these methods, provide insights into the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. researchgate.netnih.gov Molecular Electrostatic Potential (MEP) analysis can also identify reactive regions within the molecule. tandfonline.com

Table 2: Applications of Quantum Chemical Calculations for Hydantoin Systems
MethodApplicationPredicted PropertiesExample
DFT (e.g., B3LYP)Geometry optimization, electronic structure, and spectroscopic property prediction. ijirset.comtandfonline.comacs.orgOptimized geometries, vibrational frequencies, HOMO-LUMO energies, MEP, ECD/VCD spectra. semanticscholar.orgtandfonline.comCalculation of ECD and VCD spectra for absolute configuration assignment of allyl hydantoin enantiomers. semanticscholar.orgmdpi.com
Hartree-Fock (HF)Calculation of electronic properties and thermodynamic parameters. ijirset.comOptimized geometries, charge distribution, thermodynamic parameters. ijirset.comInvestigation of electronic and energetic characteristics of hydantoin dimers. ijirset.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between this compound derivatives and biological targets, such as proteins and receptors. tandfonline.comscispace.com These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its target. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.netmdpi.com For example, docking studies have been used to understand the binding of hydantoin-substituted compounds to the glycine (B1666218) binding site of the NMDA receptor. ttuhsc.edu

Molecular dynamics simulations provide a dynamic view of the ligand-target complex over time, allowing for the study of the stability of the complex and the conformational changes that may occur upon binding. tandfonline.comfrontiersin.org MD simulations can be used to analyze the interactions at the protein-protein interface and to understand the role of water molecules in the binding process. frontiersin.org These simulations offer a more detailed understanding of the dynamic nature of ligand-receptor interactions compared to static docking models. mdpi.com

Conformation Analysis and Energetic Profiles

A conformational analysis of this compound would theoretically involve identifying the various spatial arrangements of the molecule, primarily arising from rotation around the single bonds connecting the allyl group to the hydantoin ring. Computational methods, particularly quantum mechanical calculations like DFT, are the standard approach for such an investigation. wikipedia.org

This analysis would typically:

Identify stable conformers (energy minima) and transition states for their interconversion.

Determine the relative energies of these conformers to establish their populations at thermal equilibrium.

Calculate the energy barriers for rotation around the N-C bond of the allyl group, providing insight into the molecule's flexibility.

However, no specific studies containing the energetic profiles or identified conformers for this compound could be located.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

The prediction of spectroscopic properties through computational means is a powerful tool for structure verification and analysis.

NMR Chemical Shifts: Theoretically, ¹H and ¹³C NMR chemical shifts for this compound can be calculated using various computational methods. mdpi.com Machine learning and DFT-based approaches, such as the GIAO (Gauge-Including Atomic Orbital) method, are commonly employed. rsc.org These calculations can predict the chemical shift for each proton and carbon atom in the molecule, which can then be compared to experimental data for structure confirmation. Modern prediction platforms can even account for solvent effects. mdpi.com Despite the availability of these methods, published predicted NMR data specific to this compound is not available.

Vibrational Frequencies: Computational chemistry allows for the calculation of the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. rowansci.comfaccts.de These calculations are typically performed after a geometry optimization to ensure the molecule is at a stable energy minimum (a true ground state). rowansci.com The resulting output provides the frequencies of the fundamental vibrational modes, their intensities, and the nature of the atomic motions involved (e.g., C=O stretching, N-H bending, C=C stretching of the allyl group). While methods for these predictions are robust, specific calculated vibrational frequencies for this compound have not been reported in the literature reviewed. gaussian.com

V. Applications and Biological Relevance of 1 Allylhydantoin Derivatives

Medicinal Chemistry Applications of 1-Allylhydantoin Derivatives

The hydantoin (B18101) ring system is a key structural element in numerous bioactive compounds. researchgate.net The biological activity of these compounds is significantly influenced by the nature of substituents at the N-1, N-3, and C-5 positions of the hydantoin ring. researchgate.net The field of medicinal chemistry leverages these modifiable sites to develop novel therapeutic agents. researchgate.net The synthesis of various hydantoin derivatives has been a significant area of research due to their wide-ranging pharmacological activities. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. gardp.orgwikipedia.org For hydantoin derivatives, SAR analysis helps to identify the chemical groups responsible for eliciting a specific biological effect, thereby enabling the modification of the compound to enhance its potency or efficacy. gardp.org

Key findings from SAR studies on related heterocyclic scaffolds reveal that:

The introduction of different substituents can significantly alter the biological activity of the parent compound. youtube.com

For some anticonvulsant quinazoline (B50416) derivatives, a butyl substitution at position 3 plays a significant role in their activity. mdpi.com

In a series of benzylideneacetophenone derivatives, the presence of electron-donating groups on both aromatic rings appeared to enhance anti-inflammatory and antioxidant activities. nih.gov

The modification of a lead compound's structure is a common strategy to improve its pharmacological profile. uran.ua

The absolute configuration of 3,5-disubstituted hydantoins, including allyl-containing derivatives, has been determined using techniques like electronic and vibrational circular dichroism, which is crucial for understanding their interaction with biological targets. nih.govresearchgate.net

Exploration as Pharmacophores and Drug Candidates

The hydantoin moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This makes this compound and its derivatives attractive as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity. mdpi.com

Epilepsy is a common neurological disorder, and there is a continuous need for new antiepileptic drugs (AEDs) with improved efficacy and fewer side effects. ijper.org Hydantoin derivatives, most notably phenytoin (B1677684), are well-established anticonvulsants. researchgate.netresearchgate.net Research into novel hydantoin derivatives often focuses on their potential to treat seizures.

Studies have shown that combining the hydantoin ring with other pharmacophores, such as arylpiperazine moieties, can lead to compounds with significant anticonvulsant activity in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. sciforum.net The lipophilicity of substituents can also play a role in the anticonvulsant activity of these derivatives. mdpi.com Diosgenin and its derivatives have also shown therapeutic potential against various neurological disorders. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

Compound % Protection (scPTZ, 100 mg/kg) Neurotoxicity
1 50% Not specified
2 33% Not specified
3 67% Not specified
8 100% None
13 100% None
19 100% None

Source: Adapted from molecular docking and anticonvulsant activity studies of newly synthesized quinazoline derivatives. mdpi.com

The search for novel anticancer agents is a major focus of medicinal chemistry. ekb.eg Hydantoin derivatives have demonstrated promising antitumor and antiproliferative activities through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. researchgate.net The allyl group itself is found in many natural and synthetic compounds with anticancer properties. nih.gov

Research has shown that certain 3,5-disubstituted hydantoins exhibit cytotoxic activity against various human cancer cell lines, such as breast (MCF7), liver (HepG2), and ovarian (A2780) cancer cells. nih.gov For instance, the compound anti-5c showed potent activity against the MCF7 cell line. nih.gov The introduction of a 1,2,3-triazole ring to other drug scaffolds has also been shown to enhance antitumor activity. frontiersin.org

Table 2: In Vitro Antiproliferative Activity of Selected 3,5-Disubstituted Hydantoins (IC₅₀ in µmol/L)

Compound HepG2 (Liver Cancer) A2780 (Ovarian Cancer) MCF7 (Breast Cancer) HFF1 (Non-tumor)
syn-5a > 50 > 50 > 50 > 50
anti-5a > 50 > 50 > 50 > 50
syn-5c 48.0 ± 2.6 32.7 ± 1.8 25.1 ± 1.1 > 50
anti-5c 19.5 ± 1.9 15.2 ± 1.2 4.5 ± 0.3 12.0 ± 0.9

Source: Adapted from a study on the synthesis and antiproliferative activity of new 3,5-disubstituted hydantoins. nih.gov

Hydantoin derivatives have been investigated for their activity against a range of microbial pathogens. researchgate.net Studies have demonstrated that certain synthetic derivatives possess antibacterial and antifungal properties. ajchem-a.compjmhsonline.com For example, some newly synthesized heterocyclic compounds derived from levofloxacin, which include a hydantoin-related structure, showed inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. ajchem-a.com

The antimicrobial activity can vary significantly based on the specific substitutions on the hydantoin ring. ajchem-a.com In some cases, these derivatives have shown greater activity against Gram-positive bacteria. ajchem-a.com

Table 3: Antimicrobial Activity of New Ibuprofen (B1674241) Derivatives (Inhibition Zone in mm)

Compound S. aureus (G+) S. pyogenes (G+) E. coli (G-) P. aeruginosa (G-) C. albicans (Fungus)
Va 10 11 12 10 -
Vb 13 14 15 13 -
Vc 14 15 16 14 -
Vd 20 22 21 19 18
Ciprofloxacin 25 26 24 23 -
Fluconazole - - - - 20

Source: Adapted from a study on the synthesis and antimicrobial evaluation of new ibuprofen derivatives. pjmhsonline.com

Inflammation is a key factor in many diseases, and developing new anti-inflammatory agents is an ongoing research goal. farmaciajournal.com Both indole (B1671886) and hydantoin-based derivatives have been shown to possess anti-inflammatory activity. nih.gov The synthesis of hybrid molecules incorporating these structures has yielded compounds with significant inhibitory effects on inflammatory mediators. nih.gov

For instance, an indole-hydantoin derivative, IH-1, was found to inhibit the production of nitric oxide (NO) and certain chemokines by suppressing the activation of NF-κB, a key transcription factor in the inflammatory response. nih.gov Other studies have also explored the anti-inflammatory potential of various heterocyclic derivatives. nih.govnih.gov

Diuretic Properties

Derivatives of this compound have been explored for their potential diuretic effects. Research into organomercury compounds has shown that certain mercury derivatives of allylhydantoins possess diuretic properties. google.com Specifically, compounds such as 1-(3-chloromercuri-2-methoxypropyl)hydantoin have been synthesized and investigated. google.com The synthesis involves the reaction of this compound with a mercury salt, such as mercuric acetate (B1210297), in a suitable solvent like methanol (B129727), followed by conversion to the chloride salt. google.com The rationale behind exploring these specific derivatives stems from the aim to create effective diuretics while potentially mitigating side effects associated with the anions in other diuretic compounds. google.com

Table 1: Example of a this compound Derivative with Diuretic Potential

Compound NameFormulaPrecursorsKey FindingReference
1-(3-chloromercuri-2-methoxypropyl)hydantoinC7H11ClHgN2O3This compound, Mercuric Acetate, Sodium ChlorideDemonstrates diuretic properties. google.comgoogle.com

Mechanisms of Action at a Molecular Level

The biological activity of hydantoin derivatives, including those of this compound, is rooted in the structure of the hydantoin ring, a five-membered heterocycle that can be derivatized at multiple positions. researchgate.net While the specific molecular mechanisms for this compound are not extensively detailed, the broader class of hydantoin derivatives exerts its effects through various pathways, including enzyme inhibition and receptor antagonism. mdpi-res.comnih.gov

Hydantoins are known to inhibit enzymes like human aldose reductase. mdpi-res.com At a molecular level, the mechanism often involves the interaction of the hydantoin core with the active site of a target protein. The two carbonyl groups and the nitrogen atoms in the hydantoin ring can act as hydrogen bond donors and acceptors, facilitating binding to biological macromolecules. researchgate.net

The reactivity of the hydantoin ring, particularly the potential for substitution at the N1 and N3 positions, significantly influences its biological profile. The introduction of different substituents, such as the allyl group at the N1 position, can alter the molecule's kinetic stability, lipophilicity, and steric properties, thereby modulating its interaction with specific biological targets. researchgate.net For instance, some 3,5-disubstituted hydantoin derivatives have shown cytotoxic activity against human tumor cell lines by interacting with cellular targets, though the precise mechanisms can vary. researchgate.netnih.gov The investigation of metal complexes with hydantoin derivatives is another area of research exploring their biological activity, suggesting that coordination with metal ions can be a mechanism for their action. researchgate.net

Prodrug Strategies and Drug Delivery Systems

Prodrug strategies represent a valuable approach in medicinal chemistry to overcome limitations of parent drug molecules, such as poor solubility, low bioavailability, or rapid metabolism. ijpsonline.com A prodrug is a biologically inactive or less active compound that is converted into a pharmacologically active agent within the body through enzymatic or chemical processes. ijpsonline.com For a molecule like this compound or its derivatives, a prodrug approach could be employed to enhance its therapeutic potential.

The core principle involves covalently attaching a non-toxic carrier group, or "promoiety," to the active drug molecule. In the context of this compound, modifications could be made to the hydantoin ring's functional groups. For example, if a derivative possesses a hydroxyl or carboxyl group, it could be esterified to increase lipophilicity and improve membrane permeability. ijpsonline.comwuxiapptec.com These ester bonds can then be cleaved by esterase enzymes present in the body to release the active drug.

Table 2: General Prodrug Strategies Applicable to Hydantoin Derivatives

StrategyPurposeExample of ModificationActivation MechanismReference
Increase Water SolubilityTo enable intravenous administration or improve dissolution.Attach a phosphate (B84403) ester or amino acid group.Cleavage by phosphatases or peptidases. ijpsonline.com
Enhance Membrane PermeabilityTo improve oral absorption by increasing lipophilicity.Mask polar groups (e.g., carboxyl) by forming an ester.Hydrolysis by esterases in blood or tissues. wuxiapptec.com
Improve Metabolic StabilityTo protect metabolically vulnerable sites and reduce first-pass effect.Attach a promoiety (e.g., dimethylcarbamate) to a phenolic hydroxyl group.Slow enzymatic cleavage. wuxiapptec.com
Targeted DeliveryTo deliver the drug to a specific site of action.Attach a peptide sequence recognized by specific proteases.Proteolytic cleavage at the target site. escholarship.org

By designing a prodrug of a this compound derivative, it's possible to create a new chemical entity with optimized pharmacokinetic properties, potentially leading to improved efficacy and a better therapeutic profile.

Applications in Materials Science and Polymer Chemistry

The allyl group of this compound provides a reactive site for polymerization and grafting, making it a useful monomer and functionalizing agent in materials science.

Incorporation into Polymeric Materials and Membranes

The chemical structure of this compound allows it to be incorporated into various polymeric materials, significantly modifying their properties. researchgate.net A key application is in the fabrication of functional polymer membranes. mdpi.com Polymeric membranes are used in a wide array of separation processes, and their performance is dictated by their structure and surface chemistry. nih.govmdpi.com

One notable study involved the preparation of a novel water and oil-repellent fabric by grafting this compound and perfluorooctyl acrylate (B77674) onto poly(butylene adipate-co-terephthalate) (PBAT) and poly(hydroxybutyrate) (PHB) membranes. researchgate.net The presence of the allyl group enables it to be chemically bonded to the polymer backbone, introducing the hydantoin functionality into the material. The incorporation of such monomers can alter the pore structure, surface roughness, and chemical nature of the membrane surface. mdpi.com

The choice of polymer and solvent is critical in membrane fabrication. mdpi.comsolvay.com By incorporating monomers like this compound, it is possible to tailor the properties of established polymers such as polysulfone or polyvinylidene fluoride (B91410) (PVDF) for specific applications. solvay.com

Surface Modification and Functionalization using this compound

Surface modification is a key strategy for altering the properties of a material without changing its bulk characteristics. researchgate.netmdpi.com Techniques such as chemical grafting, plasma treatment, and chemical vapor deposition (CVD) are employed to introduce new functional groups onto a surface. researchgate.netfrontiersin.org this compound is a valuable molecule for surface functionalization due to its reactive allyl group, which can form covalent bonds with a substrate. researchgate.netresearchgate.net

The process of grafting involves chemically bonding molecules onto a surface. researchgate.net For example, the surface of a polymer can be activated to create reactive sites that then bond with the allyl group of this compound. This approach has been used to modify the surfaces of carbon fibers and other materials to enhance their interaction with a polymer matrix in composites. mdpi.com The hydantoin moiety, once attached to the surface, can impart specific properties such as altered wettability, adhesion, or biocompatibility. researchgate.net The ability to tailor surface properties is crucial in fields ranging from biomedical implants to advanced textiles. researchgate.netfrontiersin.org

Role in Agrochemicals and Other Industrial Applications

Hydantoin and its derivatives have found applications in the agrochemical sector as active ingredients in herbicides and fungicides. mdpi-res.comresearchgate.net Agrochemicals are chemical products used in agriculture to protect crops from pests and diseases and to enhance growth. wikipedia.org

Research has shown that certain hydantoin analogs exhibit fungicidal activity. cdnsciencepub.com For instance, a synthesized 1-N-hydroxyhydantoin derivative demonstrated weak but reproducible inhibitory activity against Erysiphe graminis, the fungus that causes powdery mildew. cdnsciencepub.com The structural features of the hydantoin ring are of interest for the development of new agrochemicals. cdnsciencepub.com The continuous need for new and effective crop protection solutions, driven by factors like climate change and increasing pest resistance, ensures ongoing research into novel chemical classes like hydantoins. marketsandmarkets.com

Beyond crop protection, this compound is listed as an industrial chemical. ssl-images-amazon.com Its synthesis from precursors like ethyl N-allylglycinate or 3-allylhydantoic acid is well-documented, indicating its availability for various chemical manufacturing processes. google.com The chemistry of hydantoins is versatile, allowing for the synthesis of a wide range of derivatives for diverse applications. acs.org

Table 3: Agrochemical Applications of Hydantoin Derivatives

ApplicationTarget Organism/UseExample/FindingReference
FungicideErysiphe graminis (powdery mildew)A 1-N-hydroxyhydantoin derivative showed inhibitory activity. cdnsciencepub.com
HerbicideGeneral weed controlHydantoin derivatives are recognized for herbicidal applications. mdpi-res.comnih.gov

Herbicidal and Fungicidal Activities

Derivatives of the hydantoin chemical structure have been a significant focus in agrochemical research due to their wide-ranging biological activities, including use as both herbicides and fungicides. nih.gov The structural versatility of the hydantoin ring allows for numerous modifications, leading to the development of novel compounds with specific and potent activities against various plant and fungal pathogens.

Herbicidal Activity

Research into hydantoin derivatives has revealed their potential as effective herbicides. The introduction of different substituents onto the hydantoin core can lead to compounds with selective herbicidal properties. For instance, certain acylthiourea derivatives incorporating a hydantoin moiety have demonstrated significant, selective herbicidal effects. nih.gov

A study on novel acylthiourea derivatives of hydantoin found that several compounds exhibited high inhibition rates against Brassica campestris (a type of field mustard). Specifically, compounds designated as 7l, 8o, and 8p showed inhibition rates of 91%, 94%, and 87%, respectively, in preliminary bioassays. nih.gov In subsequent greenhouse tests, compounds 8o and 8p displayed remarkable efficacy against B. campestris, with inhibition rates of 100% and 95%, respectively. nih.gov

Furthermore, the herbicidal use of specific this compound derivatives has been documented. Compounds such as 3-(4-chlorophenyl)-1-allylhydantoin and 3-(2,4-dichlorophenyl)-1-allylhydantoin have been identified for their herbicidal applications. google.com Other research has explored modifications to the hydantoin structure, such as in hydantocidin (B162813) analogues. One such analogue, spiroimidazolinone 10, retained herbicidal activity against dicotyledonous weeds like ragweed and cocklebur, although it lost effectiveness against monocotyledonous weeds. tandfonline.com This suggests that targeted modifications can produce derivatives with crop-selective herbicidal action. tandfonline.com Another study synthesized nine novel esters of 5-(4-hydroxymethylene)hydantoin, with one compound (3g) showing a 70% germination inhibitory rate against Arabidopsis thaliana. nyxxb.cn

Table 1: Herbicidal Activity of Selected Hydantoin Derivatives

Compound/Derivative Target Plant Species Activity/Inhibition Rate Source(s)
Acylthiourea Hydantoin (7l) Brassica campestris 91% inhibition nih.gov
Acylthiourea Hydantoin (8o) Brassica campestris 94% inhibition (preliminary); 100% efficacy (greenhouse) nih.gov
Acylthiourea Hydantoin (8p) Brassica campestris 87% inhibition (preliminary); 95% efficacy (greenhouse) nih.gov
5-(4-hydroxymethylene)hydantoin ester (3g) Arabidopsis thaliana 70% germination inhibition nyxxb.cn
Spiroimidazolinone 10 Dicotyledonous weeds (ragweed, cocklebur) Active tandfonline.com

Fungicidal Activity

The hydantoin scaffold is also a key component in the development of new fungicides. nih.govresearchgate.net These derivatives often act by disrupting essential fungal processes, such as ergosterol (B1671047) synthesis or cell membrane integrity, leading to cell death. researchgate.net

A series of novel hydantoin cyclohexyl sulfonamide derivatives were synthesized and tested against several significant plant pathogens. nih.gov These compounds showed potent inhibitory activity against Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and the bacterium Erwinia carotorora (soft rot). nih.gov Notably, compound 3h achieved an in vivo inhibition rate of 91.01% against B. cinerea, surpassing the commercial fungicide iprodione (B1672158) (84.07%). nih.gov Compound 3w was also highly effective against B. cinerea, with a half-maximal effective concentration (EC₅₀) of 4.80 μg/ml. nih.gov Against S. sclerotiorum, compound 3q had an EC₅₀ value of 1.44 μg/ml, which was comparable to that of iprodione. nih.gov

Other research into acylthiourea derivatives containing hydantoin also revealed fungicidal properties. nih.gov Compounds 7a, 7b, 7c, and 7d exhibited inhibition rates of 74%, 79%, 79%, and 71%, respectively, against the soil-borne fungus Fusarium oxysporum. nih.gov Hydantoin derivatives in general have demonstrated strong antifungal activities against a range of fungal pathogens, including Candida albicans and Aspergillus niger. researchgate.net

Table 2: Fungicidal Activity of Selected Hydantoin Derivatives

Compound/Derivative Target Fungal Species Activity/Inhibition Rate Source(s)
Hydantoin cyclohexyl sulfonamide (3h) Botrytis cinerea 91.01% in vivo inhibition nih.gov
Hydantoin cyclohexyl sulfonamide (3w) Botrytis cinerea EC₅₀ = 4.80 μg/ml nih.gov
Hydantoin cyclohexyl sulfonamide (3q) Sclerotinia sclerotiorum EC₅₀ = 1.44 μg/ml nih.gov
Acylthiourea Hydantoin (7a) Fusarium oxysporum 74% inhibition nih.gov
Acylthiourea Hydantoin (7b) Fusarium oxysporum 79% inhibition nih.gov
Acylthiourea Hydantoin (7c) Fusarium oxysporum 79% inhibition nih.gov
Acylthiourea Hydantoin (7d) Fusarium oxysporum 71% inhibition nih.gov

Vi. Future Directions and Emerging Research Avenues for 1 Allylhydantoin

Development of Novel Synthetic Methodologies with Enhanced Sustainability and Atom Economy

A primary objective in modern chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign. wjpps.com This involves maximizing the incorporation of all reactant materials into the final product, a concept known as atom economy. skpharmteco.comjocpr.com Traditional multi-step syntheses for N-1 substituted hydantoins often require protection and deprotection steps, which can result in poor atom economy and the generation of significant chemical waste. thieme-connect.com

Future research is focused on developing greener, more efficient methods for synthesizing 1-allylhydantoin and its derivatives. Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, inherently improving atom economy and reducing waste. researchgate.net

Solvent-Free and Water-Based Syntheses: Eliminating organic solvents or using water as the reaction medium represents a significant step towards greener chemistry. thieme-connect.com Some modern methods for preparing hydantoin (B18101) derivatives require no extra heating and generate no byproducts, with the pure product isolated by simple filtration. thieme-connect.com

Mechanochemistry: This approach uses mechanical force (e.g., ball milling) instead of solvents and heat to drive chemical reactions. researchgate.net It offers improved yields, simplified reaction conditions, and a lower environmental impact, presenting a sustainable alternative for producing hydantoin-based active pharmaceutical ingredients. researchgate.net

These innovative strategies aim to make the synthesis of this compound derivatives more cost-effective, scalable, and sustainable.

Table 1: Comparison of Synthetic Approaches for Hydantoin Derivatives

Advanced Pharmacological Profiling and Clinical Translation Potential

While many compounds show promise in early laboratory studies, their translation into clinical practice is often slow and challenging. nih.govnih.gov For this compound and its derivatives to realize their therapeutic potential, comprehensive pharmacological profiling is essential. This goes beyond simple activity screens to elucidate the precise molecular interactions and downstream effects of the compounds.

Future research in this area will likely involve:

Advanced Mechanistic Assays: Utilizing novel techniques like Bioluminescence Resonance Energy Transfer (BRET) to study ligand-induced receptor interactions in real-time can provide deep insights into a compound's mechanism of action. nih.gov

Systematic Preclinical Evaluation: A thorough assessment in relevant in vitro and in vivo models is critical to identify the most promising therapeutic applications and to understand the compound's behavior in a biological system. frontiersin.org This is particularly important for materials science applications, such as the use of this compound in polymers for drug delivery or medical devices. encyclopedia.pub

Bridging the Preclinical-Clinical Gap: A concerted effort is needed to address the common hurdles in clinical translation. nih.govnih.gov This includes designing robust preclinical studies that are more predictive of clinical outcomes and identifying clear patient populations for potential trials. frontiersin.org

The successful navigation of this path is fundamental to moving this compound derivatives from the laboratory to therapeutic use.

Table 2: Illustrative Stages for Clinical Translation of a this compound Derivative

Rational Design of Next-Generation this compound-Based Therapeutics

Rational design is a forward-thinking approach that leverages an understanding of a biological target to design and synthesize new molecules with specific, intended effects. pku.edu.cn This strategy is poised to drive the development of the next generation of therapeutics based on the this compound scaffold.

Key strategies in this domain include:

Hybrid Molecule Synthesis: This involves chemically linking the this compound core with other known pharmacophores (the active parts of other drugs) to create a single hybrid molecule. thieme-connect.com For example, combining the hydantoin scaffold with moieties like triazoles or isoxazolines could result in new compounds with unique or mixed mechanisms of action, potentially targeting multiple pathways at once. thieme-connect.comthieme-connect.com

Polymer and Conjugate Chemistry: this compound can be polymerized or co-polymerized to create novel materials. researchgate.net For instance, it has been incorporated into N-halamine polymers for antimicrobial applications. researchgate.netresearchgate.net Future work could focus on creating advanced drug conjugates, where a this compound-based polymer acts as a scaffold to carry a cytotoxic payload, which is delivered specifically to target cells. rootsanalysis.comnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can build a detailed understanding of which chemical features are essential for its therapeutic effects. This knowledge is crucial for designing more potent and selective compounds.

These design principles will facilitate the creation of novel, highly optimized molecules for a range of therapeutic and biomedical applications. aacrmeetingnews.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid analysis of vast and complex datasets. nih.govmdpi.com The integration of these computational tools offers significant potential to accelerate research on this compound.

Emerging applications of AI/ML in this field include:

De Novo Drug Design: AI algorithms can design entirely new molecules from scratch that are optimized for specific properties. nih.gov This could be used to generate novel hydantoin derivatives with enhanced potency or improved pharmacokinetic profiles.

Predictive Modeling: ML models can be trained to predict the biological activity, toxicity, or physicochemical properties of this compound derivatives before they are even synthesized, saving time and resources. nih.govmdpi.com In materials science, ML can predict the mechanical or thermal properties of polymers that incorporate this compound. nih.gov

Virtual Screening and Target Identification: AI can screen massive virtual libraries of compounds against biological targets to identify promising candidates for further study. nih.gov This can help identify new potential uses for this compound and its analogues.

The FDA has acknowledged the increasing use of AI throughout the drug product lifecycle, highlighting its role in modernizing pharmaceutical development. fda.gov

Table 3: Application of AI/ML Models in the this compound Research Pipeline

Exploration of New Biological Targets and Mechanisms

While hydantoin derivatives are known to possess a wide range of pharmacological activities, including anticonvulsant and antimicrobial effects, the full spectrum of their biological interactions remains to be explored. thieme-connect.comresearchgate.net A key future direction is the identification of novel biological targets and a deeper understanding of the mechanisms through which this compound and its derivatives exert their effects.

Research in this area will focus on:

Target Deconvolution: For derivatives that show interesting biological activity, it is crucial to identify the specific protein or pathway they interact with. Modern approaches like high-throughput screening and genomics-based methods can accelerate the discovery of these targets. nih.gov

Addressing Challenging Targets: Many diseases are driven by complex interactions, such as protein-protein interactions, which are difficult to modulate with traditional small molecules. bohrium.com Future research could explore whether rationally designed this compound derivatives can successfully engage these challenging targets.

Investigating Novel Mechanisms: Research is moving beyond simply identifying activity to understanding how that activity occurs. For example, recent studies on antimicrobial hydantoins have begun to investigate their membrane-disrupting effects on bacteria as a potential mechanism of action. researchgate.net

Re-engineering for New Activity: An emerging strategy in drug discovery is to take a known chemical scaffold and re-engineer it to interact with entirely new biological targets. nih.gov Applying this concept to the this compound core could unlock unexpected and valuable therapeutic applications.

This exploration into new biological frontiers will be essential for expanding the therapeutic utility of the this compound scaffold.

Q & A

Q. What are the established protocols for synthesizing 1-Allylhydantoin, and how can reaction conditions be optimized for yield and purity?

To synthesize this compound, standard hydantoin formation protocols involving urea derivatives and allylation agents (e.g., allyl bromide) are typically employed. Optimization requires systematic variation of parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., sodium hydroxide). Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography. Ensure detailed documentation of reaction conditions, including stoichiometry and purification steps, to enable reproducibility . For novel derivatives, provide full spectroscopic characterization (NMR, IR, MS) and purity data (HPLC) in the main text or supplementary materials .

Q. What analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR spectroscopy : Confirm allyl group integration (¹H-NMR: δ 5.0–5.8 ppm for vinyl protons) and carbonyl signals (¹³C-NMR: ~170–180 ppm).
  • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for pharmacological studies).
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability.
    Cross-reference spectral data with literature or computational predictions (e.g., DFT simulations). Discrepancies in peak assignments should prompt re-evaluation of synthetic pathways or impurities .

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH and temperature conditions?

Design accelerated stability studies by exposing the compound to:

  • pH gradients : Use buffers (pH 1–13) and monitor degradation via HPLC at timed intervals (e.g., 0, 24, 48 hours).
  • Temperature stress : Incubate samples at 40°C, 60°C, and 80°C, analyzing decomposition products.
    Include control samples and triplicate measurements to ensure statistical validity. Report degradation kinetics (e.g., half-life) and identify major degradation products using LC-MS .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) elucidate the electronic structure or reaction mechanisms of this compound?

DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites for reactivity predictions.
  • Transition states : Simulate allylation or ring-opening reactions to propose mechanistic pathways.
    Validate computational results with experimental data (e.g., kinetic isotope effects, activation energies). Use software like Gaussian or ORCA, and archive input/output files for reproducibility .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

  • Systematic re-measurement : Use standardized protocols (e.g., shake-flask method for logP) under controlled conditions.
  • Meta-analysis : Aggregate data from peer-reviewed studies, applying statistical tests (e.g., ANOVA) to identify outliers.
  • Inter-laboratory validation : Collaborate with independent labs to cross-verify results.
    Address discrepancies by critiquing methodologies (e.g., calibration errors in HPLC) or environmental factors (e.g., humidity) in prior work .

Q. How can a systematic review assess this compound’s potential in pharmaceutical research while minimizing bias?

  • Search strategy : Use databases like SciFinder and Web of Science with validated chemical terms (e.g., CAS RN, IUPAC name) and Boolean operators .
  • Inclusion criteria : Prioritize peer-reviewed studies with mechanistic insights (e.g., enzyme inhibition assays, in vivo toxicity).
  • Risk of bias assessment : Apply tools like ROBIS to evaluate study design rigor.
  • Data synthesis : Use narrative or quantitative synthesis (e.g., meta-analysis) for trends in efficacy and safety. Document protocol deviations transparently .

Methodological Guidelines

  • Data presentation : Limit main-text tables to critical findings (e.g., kinetic parameters). Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials with descriptive filenames (e.g., "Figure_S1_1Allylhydantoin_NMR") .
  • Reproducibility : Provide step-by-step synthetic procedures, including equipment specifications (e.g., NMR spectrometer model) and software settings (e.g., DFT convergence criteria) .
  • Ethical reporting : Disclose negative results (e.g., failed syntheses) to aid troubleshooting. Avoid data manipulation; conflicting results should prompt methodological re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.